
Cyclotetracontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotetracontane is a large cycloalkane with the molecular formula C₄₀H₈₀ . It is a macrocyclic compound, meaning it contains a large ring structure. This compound is notable for its stability and unique structural properties, which make it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of large cycloalkanes like cyclotetracontane can be challenging due to the difficulty in bringing the ends of a long hydrocarbon chain together to form a ring. One common method involves the high-dilution technique, where the concentration of reactants is kept very low to favor intramolecular cyclization over intermolecular reactions . This method helps in achieving the desired ring closure by reducing the chances of the ends reacting with other molecules instead of forming a ring.
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and the complexity of its synthesis. when required, it can be synthesized using advanced organic synthesis techniques that involve careful control of reaction conditions to ensure the formation of the desired macrocyclic structure.
Análisis De Reacciones Químicas
Types of Reactions
Cyclotetracontane, like other cycloalkanes, can undergo various chemical reactions, including:
Oxidation: Cycloalkanes can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert cycloalkanes to alkanes.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms in the cycloalkane are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Halogenation typically uses halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Haloalkanes.
Aplicaciones Científicas De Investigación
Cyclotetracontane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the properties and reactions of large cycloalkanes.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its large ring structure.
Industry: Used in the synthesis of specialized materials and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of cyclotetracontane in chemical reactions involves the interaction of its large ring structure with various reagents. The stability of the ring can influence the reaction pathways and the types of products formed. In biological systems, its interactions with molecular targets can be studied to understand its potential effects and applications.
Comparación Con Compuestos Similares
Cyclotetracontane can be compared with other large cycloalkanes such as cyclotetradecane (C₁₄H₂₈) and cyclohexadecane (C₁₆H₃₂). These compounds share similar structural properties but differ in ring size and stability. This compound’s larger ring size makes it unique and provides different chemical and physical properties compared to smaller cycloalkanes .
List of Similar Compounds
- Cyclotetradecane (C₁₄H₂₈)
- Cyclohexadecane (C₁₆H₃₂)
- Cyclooctadecane (C₁₈H₃₆)
Propiedades
Número CAS |
297-54-1 |
|---|---|
Fórmula molecular |
C40H80 |
Peso molecular |
561.1 g/mol |
Nombre IUPAC |
cyclotetracontane |
InChI |
InChI=1S/C40H80/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-40H2 |
Clave InChI |
AKOZSKYOLYZEAW-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5,7-Triazabicyclo[2.2.1]heptane](/img/structure/B14762835.png)
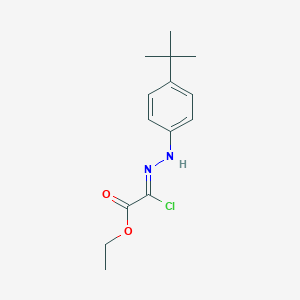
![Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI)](/img/structure/B14762846.png)
![(1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol](/img/structure/B14762852.png)
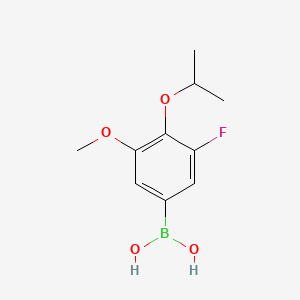
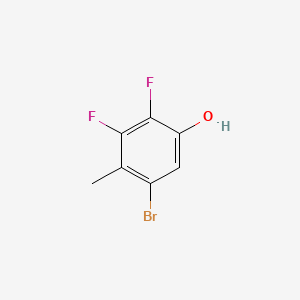
![[4-(5,9-Dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate](/img/structure/B14762870.png)
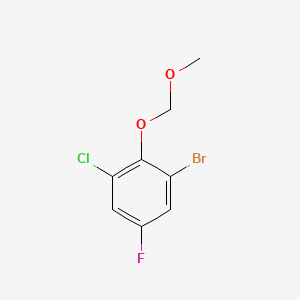
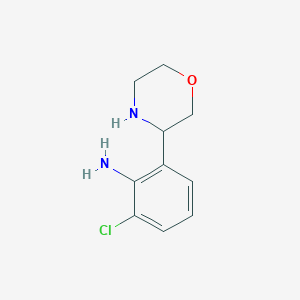
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid](/img/structure/B14762896.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-ethyl-, ethyl ester](/img/structure/B14762909.png)

